molecular formula C11H8F3N3OS B11675135 2,2,2-trifluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

2,2,2-trifluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11675135
M. Wt: 287.26 g/mol
InChI Key: PASFPCFIEGPVJC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, a thiadiazole ring, and an acetamide moiety, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 3-methylphenyl-1,3,4-thiadiazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or thiadiazoles.

Scientific Research Applications

2,2,2-Trifluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(2-methylphenyl)acetamide
  • 2,2,2-Trifluoro-N-(3-fluoro-5-methylphenyl)acetamide
  • 2,2,2-Trifluoro-N-(trimethylsilyl)acetamide

Uniqueness

2,2,2-Trifluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to the presence of the thiadiazole ring, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C11H8F3N3OS

Molecular Weight

287.26 g/mol

IUPAC Name

2,2,2-trifluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C11H8F3N3OS/c1-6-3-2-4-7(5-6)8-16-17-10(19-8)15-9(18)11(12,13)14/h2-5H,1H3,(H,15,17,18)

InChI Key

PASFPCFIEGPVJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C(F)(F)F

Origin of Product

United States

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